2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Overview
Description
2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene and phenyl groups, and the final acetamide functionalization. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Introduction of Thiophene and Phenyl Groups: The thiophene and phenyl groups can be introduced through substitution reactions using suitable reagents such as thiophene-2-carboxylic acid and phenylboronic acid.
Acetamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the triazole ring can produce triazole amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiophene and phenyl groups may enhance these activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound for the development of new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Additionally, it can serve as a precursor for the synthesis of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiophene and phenyl groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
- **2-{[4-PHENYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
- **2-{[4-PHENYL-5-(PYRIDIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Uniqueness
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings such as furan and pyridine
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c27-20(23-14-13-17-8-3-1-4-9-17)16-29-22-25-24-21(19-12-7-15-28-19)26(22)18-10-5-2-6-11-18/h1-12,15H,13-14,16H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQOWQQJSLYJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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